Home > Products > Screening Compounds P61125 > Vesamicol hydrochloride
Vesamicol hydrochloride - 120447-62-3

Vesamicol hydrochloride

Catalog Number: EVT-286010
CAS Number: 120447-62-3
Molecular Formula: C17H26ClNO
Molecular Weight: 295.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vesamicol hydrochloride is a synthetic compound primarily recognized for its research applications in studying the cholinergic nervous system. Its significance lies in its ability to bind with high affinity to the vesicular acetylcholine transporter (VAChT), a protein crucial for storing and releasing the neurotransmitter acetylcholine []. This binding property enables researchers to investigate the role of VAChT in various physiological and pathological processes.

Future Directions
  • Development of more selective VAChT ligands: Future research could focus on synthesizing vesamicol hydrochloride analogs with improved selectivity for VAChT over sigma receptors []. This would enhance the accuracy and reliability of studies investigating cholinergic neurotransmission.
  • Clinical translation of VAChT imaging agents: Further development and optimization of radiolabeled vesamicol hydrochloride analogs are necessary to translate their potential as diagnostic and monitoring tools for neurodegenerative diseases into clinical practice [].
Source and Classification

Vesamicol is derived from the natural product vesamicol, which was first identified in the 1980s. It is classified under the category of alkaloids and more specifically as a piperidine derivative. The compound has been extensively studied for its ability to inhibit the uptake of acetylcholine into synaptic vesicles, thereby affecting cholinergic signaling in the nervous system .

Synthesis Analysis

The synthesis of vesamicol hydrochloride involves several sophisticated organic chemistry techniques. Key methods include:

  1. Starting Materials: The synthesis often begins with piperidine derivatives, which are modified through various chemical reactions.
  2. Key Reactions:
    • Friedel-Crafts acylation is utilized to introduce acyl groups.
    • Hydrolysis reactions are performed to convert esters into acids, which are then protected or modified further.
    • Radioiodination and radiolabeling techniques have also been employed to create imaging agents for positron emission tomography (PET) studies .

For example, one synthetic route involves starting from 1,4-dihydronaphthalene, reacting it with N-bromosuccinimide, and subsequently performing a series of hydrolytic and acylation steps to yield the final product .

Molecular Structure Analysis

Vesamicol hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C14_{14}H18_{18}ClN
  • Molecular Weight: Approximately 239.75 g/mol
  • Structural Features: The compound features a piperidine ring, which is crucial for its biological activity. The presence of a carbonyl group enhances its interaction with the vesicular acetylcholine transporter .

The three-dimensional conformation allows for specific interactions with target proteins, making it an effective inhibitor of acetylcholine uptake.

Chemical Reactions Analysis

Vesamicol hydrochloride participates in various chemical reactions, particularly those involving:

  • Acylation Reactions: These are critical for modifying the piperidine core to enhance binding affinity to the vesicular acetylcholine transporter.
  • Hydrolysis: This process is essential for producing active intermediates during synthesis.
  • Radioactive Labeling: Vesamicol derivatives have been labeled with isotopes like carbon-11 or iodine-125 for imaging studies, allowing researchers to track their distribution and binding in vivo .

The compound's ability to form hydrochloride salts also facilitates its use in biological assays.

Mechanism of Action

Vesamicol hydrochloride functions primarily as an inhibitor of the vesicular acetylcholine transporter. Its mechanism involves:

  • Inhibition of Acetylcholine Uptake: By binding to the transporter, vesamicol prevents acetylcholine from being sequestered into vesicles, leading to decreased release into the synaptic cleft.
  • Impact on Cholinergic Transmission: This inhibition can affect various physiological processes including muscle contraction and cognitive functions related to memory and learning .

Research indicates that vesamicol binds with high affinity (nanomolar range) to the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems .

Physical and Chemical Properties Analysis

Vesamicol hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and various organic solvents, which is advantageous for its use in biological assays.
  • Melting Point: The melting point is reported around 200°C, indicating stability under standard laboratory conditions .

These properties facilitate its application in both research and potential therapeutic contexts.

Applications

The applications of vesamicol hydrochloride extend across various scientific fields:

  1. Neuroscience Research: It serves as a critical tool for studying cholinergic neurotransmission and understanding diseases such as Alzheimer's disease.
  2. Imaging Studies: Radiolabeled derivatives are used in PET imaging to visualize cholinergic activity in vivo, aiding in early diagnosis of neurodegenerative conditions .
  3. Pharmacological Studies: Vesamicol's role as a vesicular acetylcholine transporter inhibitor makes it relevant in drug development aimed at modulating cholinergic signaling pathways .
Molecular Pharmacology of Vesamicol Hydrochloride

Mechanisms of Vesicular Acetylcholine Transporter (VAChT) Inhibition

Competitive vs. Non-Competitive Binding Dynamics

Vesamicol hydrochloride ((±)-2-(4-Phenylpiperidino)cyclohexanol hydrochloride) acts as a potent, presynaptically targeted inhibitor of the vesicular acetylcholine transporter (VAChT), exhibiting a remarkably high binding affinity with a reported Ki value of 2 nM [3] [6]. Crucially, mechanistic studies establish that vesamicol operates via a non-competitive inhibition paradigm with respect to its substrate, acetylcholine (ACh). This signifies that vesamicol binds to a site on VAChT that is distinct and separate from the primary ACh binding pocket. Binding to this allosteric site induces a conformational shift within the transporter protein that effectively prevents the translocation of ACh into the synaptic vesicle lumen, irrespective of the prevailing ACh concentration in the cytoplasm [1] [4].

Recent high-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have provided atomic-level insights into this inhibitory mechanism. Structures of human VAChT complexed with vesamicol reveal the inhibitor nestled within a hydrophobic pocket formed primarily by transmembrane helices (TMs) 4, 7, 10, and 11. This binding site is situated midway through the membrane bilayer, physically distinct from the lumenal ACh binding site. The binding of vesamicol stabilizes VAChT in a conformation that appears to obstruct the pathway necessary for the conformational changes associated with the transport cycle, thereby preventing ACh uptake without directly competing for its binding site [4] [8]. Mutagenesis studies further pinpoint critical residues involved in this interaction. Notably, mutation of aspartate 398 (D398) in TM10 to asparagine (D398N) completely abolishes vesamicol binding, while a conservative mutation to glutamate (D398E) preserves ACh transport but significantly impairs vesamicol binding, highlighting its critical role in vesamicol interaction [10]. Mutation of aspartate 193 (D193) in TM4 also dramatically reduces vesamicol binding without affecting ACh transport, reinforcing the concept of distinct but potentially overlapping or conformationally linked sites [10].

Table 1: Key VAChT Residues Affecting Vesamicol Binding and ACh Transport

Residue (TM Helix)MutationEffect on Vesamicol BindingEffect on ACh TransportFunctional Implication
Asp193 (TM4)D193NDramatically ReducedUnaffectedCritical for vesamicol binding site integrity
Asp398 (TM10)D398NAbolishedAbolishedEssential for both transport and vesamicol binding; likely structural role
Asp398 (TM10)D398EReducedPreservedNegative charge required for ACh transport; side chain structure critical for vesamicol
Asp425 (TM11)D425NUnaffectedAbolishedCritical for ACh binding/transport; not involved in vesamicol binding

Role of Proton Gradients in Transport Modulation

VAChT functions as a H⁺/ACh antiporter, relying fundamentally on the proton electrochemical gradient (ΔμH⁺) generated by the vesicular H⁺-ATPase (V-ATPase) to energize the accumulation of ACh into synaptic vesicles. This gradient comprises both a transmembrane pH difference (ΔpH, lumen acidic) and an electrical potential difference (Δψ, lumen positive). VAChT utilizes the energy from the efflux of protons down their electrochemical gradient to drive the uphill transport of cytoplasmic ACh into the vesicle [1] [7].

Vesamicol's inhibitory action exhibits a complex dependence on this proton gradient. While vesamicol can bind to VAChT in the absence of a gradient, the establishment of a proton gradient across the vesicular membrane profoundly influences the transporter's conformational dynamics and its interaction with both ACh and vesamicol. Crucially, the process of ACh transport involves a conformational cycle where VAChT alternates between cytoplasm-facing and lumen-facing states. The proton gradient is essential for driving this cycle and facilitating substrate translocation [4] [7].

The "reorientation assay" provides key evidence for vesamicol's interaction within this cycle. In this assay, the binding of trace amounts of [³H]vesamicol to VAChT in isolated synaptic vesicles is monitored. In "resting" vesicles (no ΔμH⁺), externally applied ACh competes effectively with [³H]vesamicol for binding. However, upon establishing a proton gradient (by adding ATP to activate the V-ATPase), VAChT molecules engaged in transporting ACh undergo a conformational reorientation. This reorientation moves the ACh binding site to a lumen-facing state, making it inaccessible to external ACh. Consequently, the bound ACh no longer competes with vesamicol binding at its external allosteric site. This results in an increase in [³H]vesamicol binding observed upon ATP addition in the presence of saturating ACh [7]. This phenomenon demonstrates that vesamicol binds preferentially to a state of VAChT that occurs after substrate binding and protonation, likely stabilizing a conformation that prevents the return step necessary for subsequent transport cycles. Mutagenesis studies support the involvement of specific acidic residues (e.g., D398 in TM10) in proton sensing and coupling, although the exact protonation sites within VAChT remain under investigation [10] [4].

pH-Dependent Binding Affinity and Allosteric Regulation

The binding affinity of vesamicol for VAChT exhibits a marked and complex dependence on extracellular and/or luminal pH, reflecting intricate allosteric regulation linked to protonation states of both the ligand and the transporter protein [2] [9]. Vesamicol itself is a tertiary amine with a protonatable nitrogen. The protonated, positively charged form predominates at acidic and neutral pH, while the unprotonated, neutral form prevails at alkaline pH. The pKₐ of vesamicol's amine group is approximately 9.0 [2]. Traditionally, the decrease in vesamicol binding observed at high pH (alkaline limb) was attributed primarily to the deprotonation of vesamicol itself, assuming the protonated form is the high-affinity binding species.

However, detailed equilibrium binding studies using [³H]vesamicol across a wide pH range (pH 5-10) reveal significant deviations from a simple bell-shaped curve predicted solely by ligand protonation. While binding is negligible at very low pH (acidic limb), it peaks around neutral pH, and a measurable, higher-than-expected affinity persists even at pH 10, where vesamicol is largely deprotonated [2]. This anomalous behavior necessitates the involvement of titratable residues within VAChT itself that modulate vesamicol binding affinity.

Quantitative analysis of the pH-binding profile supports a model where three distinct protonation sites on VAChT critically influence vesamicol binding affinity:

  • Site 1 (pK₁ ≈ 6.5): Deprotonation (loss of H⁺) of this site is obligatory for vesamicol binding. This likely explains the negligible binding at very low pH.
  • Site A (pKₐ ≈ 7.6): Deprotonation of this site decreases vesamicol affinity approximately 2.2-fold. This site may represent a residue involved in stabilizing the high-affinity conformation or directly interacting with protonated vesamicol.
  • Site B (pKB ≈ 10.0): Deprotonation of this site increases vesamicol affinity approximately 18-fold. This dramatic effect accounts for the persistence of significant binding at high pH. Site B may represent a residue that, when protonated, sterically hinders vesamicol access or stabilizes a low-affinity state; its deprotonation removes this constraint [2].

This tripartite model explains the observed pH dependency: Binding requires Site 1 to be deprotonated (favored above pH ~6.5). Optimal affinity occurs when Site A is protonated (providing higher affinity) and Site B is deprotonated (further increasing affinity). At neutral pH (~7.4), Site A is partially protonated (providing reasonably high affinity) and Site B is largely protonated (reducing affinity). At high pH (~10), Site A is largely deprotonated (reducing affinity), but Site B is largely deprotonated (greatly increasing affinity), resulting in a net higher affinity than predicted by vesamicol deprotonation alone. The identity of these protonation sites (Site 1, Site A, Site B) remains to be fully elucidated, but they likely involve specific aspartate or glutamate residues within VAChT's transmembrane domains, potentially including residues like D398 implicated in functional studies [2] [10]. This complex pH dependence underscores the allosteric regulation of the vesamicol binding site by the protonation state of the transporter, independent of the proton gradient's role in driving transport.

Table 2: Protonation Sites on VAChT Influencing Vesamicol Affinity

Protonation SitepKa ValueEffect of Deprotonation on Vesamicol AffinityHypothesized Role
Site 16.5 ± 0.1Obligatory for binding (no binding if protonated)Controls access to binding site or stabilizes binding-competent state
Site A7.6 ± 0.2Decreases affinity ~2.2-foldStabilizes high-affinity state; potential direct interaction
Site B10.0 ± 0.1Increases affinity ~18-foldSteric hindrance or stabilization of low-affinity state when protonated

Table 3: Key Biochemical Parameters of Vesamicol Hydrochloride Interaction with VAChT

PropertyValueSignificanceReference Context
VAChT Inhibition Constant (Ki)2 nMIndicates very high potency for inhibiting ACh uptake into synaptic vesicles [3] [6]
Amine pKa~9.0Defines pH-dependent protonation state; protonated form likely has higher affinity [2]
Binding Affinity at pH 7.4Kd ~12 nMHigh affinity under physiological pH conditions [2]
Binding Affinity at pH 10.0Kd ~2.1 nMHigher affinity than at pH 7.4 due to deprotonation of Site B [2]
σ1 Receptor Affinity (Ki)26 nMIndicates significant off-target activity at sigma-1 receptors [6]
σ2 Receptor Affinity (Ki)34 nMIndicates significant off-target activity at sigma-2 receptors [6]

Properties

CAS Number

120447-62-3

Product Name

Vesamicol hydrochloride

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1

InChI Key

XJNUHVMJVWOYCW-GBNZRNLASA-N

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(4-phenyl-1-piperidinyl)cyclohexanol
2-(4-phenylpiperidino)cyclohexanol
AH 5183
AH-5183
methylvesamicol
vesamicol
vesamicol hydrochloride
vesamicol hydrochloride, (+,-)-
vesamicol, (+,-)-

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.